3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOJVSNSCGNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for potential interactions with proteins involved in metabolic pathways, making it a candidate for drug development targeting specific enzymes or receptors.
Case Studies:
- Antibacterial Activity: Related compounds have shown effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus, with MIC values ranging from 4 to 8 µg/mL.
- Cytotoxicity in Cancer Models: Certain derivatives have demonstrated inhibition of cell proliferation in MDA-MB-231 cells while showing reduced toxicity towards non-cancerous cells, suggesting potential as an anticancer agent.
Material Science
The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of trifluoromethyl groups. These materials are often used in coatings, adhesives, and other industrial applications where enhanced chemical resistance is required.
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
- Reduction: The aldehyde can be reduced to an alcohol.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of halogens and trifluoromethyl groups significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
*Similarity scores from computational structural alignment (1.00 = identical backbone) .
Key Observations:
- Acidity : The trifluoromethyl group at position 5 and fluorine at position 2 in the target compound enhance acidity compared to analogs lacking these groups (e.g., 3-Bromo-5-fluorobenzoic acid) .
- Reactivity : Bromine at position 3 facilitates electrophilic substitution reactions, while fluorine at position 2 may sterically hinder meta-directing groups .
Biological Activity
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrF4O. Its structure includes a benzene ring with three substituents: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position. The presence of these electronegative halogens significantly influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The compound may modulate the activity of proteins involved in metabolic pathways, although comprehensive studies are still necessary to establish its full efficacy and safety profile.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Compounds with similar structures often show activity against various bacterial strains, suggesting that this compound could serve as a lead in drug discovery for antimicrobial agents.
Anti-inflammatory Effects
Research has also suggested potential anti-inflammatory effects associated with this compound. The presence of multiple fluorine atoms is known to enhance bioavailability and metabolic stability in biological systems, which may contribute to its therapeutic potential in treating inflammatory conditions.
Case Studies and Research Findings
A number of studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways, indicating potential utility in drug design. |
| Study 2 | Explored the antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation. |
| Study 3 | Evaluated the anti-inflammatory properties in vitro, suggesting that this compound could be beneficial in developing treatments for inflammatory diseases. |
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
Q. Table 2. Comparison of Analytical Techniques
| Technique | Parameter Analyzed | Advantage | Limitation |
|---|---|---|---|
| NMR | Trifluoromethyl group integration | Non-destructive, high specificity | Requires deuterated solvents |
| HRMS | Molecular weight confirmation | High accuracy (±0.001 Da) | Expensive instrumentation |
| X-ray diffraction | Absolute stereochemistry | Unambiguous structural resolution | Requires single crystals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
